N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core, a seven-membered ring system containing oxygen and nitrogen atoms. Key structural elements include:
- Substituents:
- An allyl group at position 5, enhancing steric bulk and reactivity.
- A 3,4-dimethoxyphenylacetamide moiety at position 7, contributing to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-11-26-18-14-17(8-10-19(18)31-15-24(2,3)23(26)28)25-22(27)13-16-7-9-20(29-4)21(12-16)30-5/h6-10,12,14H,1,11,13,15H2,2-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXYXVAURBLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Attachment of the Acetamide Group: This step involves the acylation of the intermediate compound with 3,4-dimethoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring and the allyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the oxo group could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the acetamide group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Core Diversity: The target compound’s benzo[b][1,4]oxazepine core distinguishes it from thiazolidinone (), benzooxazin (), and fused oxazolo-oxazine () systems. These cores influence conformational flexibility and binding affinity .
Substituent Profiles :
- The 3,4-dimethoxyphenyl group is shared with ’s compound but linked via an acetamide in the target vs. a phenethyl group in .
- Allyl and dimethyl groups in the target enhance steric hindrance, contrasting with the oxadiazole () or pyridinyl () substituents in analogs .
Synthetic Methodologies :
- Catalysts: ZnCl₂ () and Cs₂CO₃ () are used for cyclization and coupling, respectively, while Grignard reagents () enable aliphatic chain elongation .
- Solvents: Polar aprotic solvents (DMF, dioxane) dominate, reflecting the need for high-temperature or base-driven reactions .
Physicochemical and Functional Implications
- Lumping Strategy Relevance : Per , compounds with shared features (e.g., benzoheterocycles, acetamide linkages) may exhibit similar solubility or metabolic stability, enabling predictive modeling .
- Bioactivity Trends: Benzoheterocycles (e.g., oxazepine, oxazin) are associated with kinase inhibition, while thiazolidinones () often target antimicrobial pathways . The 3,4-dimethoxyphenyl group (target and ) is common in CNS-active compounds due to blood-brain barrier permeability .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
The compound has the following chemical characteristics:
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.5 g/mol
- CAS Number : 921560-77-2
Synthesis
The synthesis of this compound involves the formation of a tetrahydrobenzo[b][1,4]oxazepine core. The synthetic route typically includes:
- Formation of the oxazepine ring.
- Introduction of the allyl group at the 5-position.
- Acetylation at the amine group to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Certain analogs have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity : Compounds similar to this structure have demonstrated antifungal effects against Candida species and selective action against Gram-positive microorganisms like Micrococcus luteus .
Cytotoxicity and Selectivity
In cytotoxicity assays using cell lines such as HaCat and Balb/c 3T3:
- The compound showed promising results with varying degrees of cytotoxicity, indicating potential for further development as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various protein targets:
- Significant binding energies were observed when docking against MurD and DNA gyrase, suggesting a mechanism of action that may involve inhibition of bacterial cell wall synthesis and DNA replication .
Case Studies
A notable study evaluated several derivatives of oxazepine compounds in biological assays:
- Study on Antimicrobial Properties : This study highlighted that specific modifications in the chemical structure enhanced antimicrobial potency and selectivity against pathogenic bacteria.
- Cytotoxicity Assessment : Another case study focused on evaluating the cytotoxic effects on cancer cell lines, revealing that certain modifications led to improved selectivity towards cancer cells over normal cells.
Summary of Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling of the 3,4-dimethoxyphenylacetamide moiety. Key steps include:
- Allylation : Introducing the allyl group under controlled temperatures (0–5°C) in anhydrous dichloromethane, using triethylamine as a base to minimize side reactions .
- Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the acetamide group to the oxazepine ring in DMF at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with final purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of analytical techniques is critical:
- NMR Spectroscopy : H and C NMR identify key protons (e.g., allyl CH at δ 5.1–5.4 ppm) and carbons (oxazepine carbonyl at ~170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion ([M+H] at m/z 453.2021) and fragments (e.g., cleavage of the acetamide group) .
- X-ray Crystallography (if crystals form): Validates the fused oxazepine-acetamide geometry .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
Target-dependent assays are prioritized:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based Z’-LYTE® kits) at 10 µM–1 mM concentrations, with IC determination via dose-response curves .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure (1–100 µM) evaluates membrane permeability .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) identify baseline toxicity, with EC values compared to structural analogs .
Basic: How does the 3,4-dimethoxyphenyl group influence solubility and reactivity?
Answer:
- Solubility : The polar methoxy groups enhance solubility in DMSO (~25 mg/mL) and aqueous buffers (PBS, pH 7.4: ~0.5 mg/mL), critical for biological testing. LogP calculations (e.g., ChemAxon) predict moderate lipophilicity (~2.8) .
- Reactivity : Methoxy groups direct electrophilic substitution (e.g., nitration) to the para position, while the acetamide’s NH participates in hydrogen bonding with biological targets .
Advanced: How can contradictory data between synthetic yield and biological activity be resolved?
Answer:
- Purity Reassessment : Quantify trace impurities (e.g., allylation byproducts) via LC-MS; repurify if impurities exceed 1% .
- Conformational Analysis : Compare computational (DFT) and experimental (X-ray) structures to confirm bioactive conformation .
- Dose-Response Refinement : Test activity at lower concentrations (nM range) to rule out nonspecific effects .
Advanced: What strategies optimize reaction conditions for scale-up?
Answer:
- Solvent Screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .
- Catalyst Optimization : Test Pd-catalyzed allylation for higher regioselectivity (>90%) under microwave irradiation (50°C, 30 min) .
- Process Analytics : Use inline FTIR to monitor reaction progress and terminate at >90% conversion to minimize byproducts .
Advanced: How are reaction mechanisms for key transformations (e.g., oxazepine ring formation) elucidated?
Answer:
- Kinetic Studies : Track intermediates via quench-flow NMR to identify rate-determining steps (e.g., ring closure) .
- Computational Modeling : Transition state analysis (Gaussian 16) identifies steric hindrance from the 3,3-dimethyl group as a barrier to ring puckering .
- Isotope Labeling : O-labeling in the oxazepine carbonyl confirms intramolecular cyclization pathways .
Advanced: How do structural analogs inform SAR for target selectivity?
Answer:
- Analog Synthesis : Replace the allyl group with ethyl or isobutyl groups to assess steric effects on target binding .
- Docking Studies (AutoDock Vina) : Compare binding poses with/without the 3,4-dimethoxy group; the latter shows reduced affinity for CYP450 isoforms .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential hydrogen bond acceptors (e.g., oxazepine oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
